molecular formula C6H10ClN3 B1429163 1-(Pyridazin-4-yl)ethanamine hydrochloride CAS No. 1149585-79-4

1-(Pyridazin-4-yl)ethanamine hydrochloride

Cat. No. B1429163
M. Wt: 159.62 g/mol
InChI Key: PNKLUCOGEBQKGV-UHFFFAOYSA-N
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Description

1-(Pyridazin-4-yl)ethanamine hydrochloride is an organic compound . It is one of the numerous organic compounds that compose American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular formula of 1-(Pyridazin-4-yl)ethanamine hydrochloride is C6H10ClN3 . The IUPAC name is 1-pyridazin-4-ylethanamine;hydrochloride . The InChI code is 1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical form of 1-(Pyridazin-4-yl)ethanamine hydrochloride is a white to tan solid . The molecular weight is 159.62 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

1-(Pyridazin-4-yl)ethanamine hydrochloride derivatives, particularly those involving pyridazine rings, have been explored for their DNA binding properties and cytotoxic effects. Copper(II) complexes with tridentate ligands, including pyridazine derivatives, demonstrate good DNA binding propensity and minor structural changes to calf thymus DNA, suggesting groove/surface binding interactions. These complexes also exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment (Kumar et al., 2012).

Albumin Protein Binding

The interaction of di-imine copper(II) complexes, containing pyridazine moieties, with serum albumin (HSA and BSA) has been investigated, demonstrating the potential of these complexes to preferentially insert into primary and secondary metal binding sites of the protein. This peculiar reactivity suggests a selective molecular recognition capability, which can be crucial in the development of targeted therapeutic agents (Silveira et al., 2013).

Corrosion Inhibition

Pyridazine derivatives, including 1-(Pyridazin-4-yl)ethanamine hydrochloride, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition behavior, involving both physical and chemical adsorption processes, and significantly increase protection performance due to the presence of nitrogen atoms and unsaturated groups in their molecules. This suggests their potential application in the protection of industrial materials (Mashuga et al., 2017).

Synthesis and Medicinal Chemistry

1-(Pyridazin-4-yl)ethanamine hydrochloride and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds. These compounds are significant in medicinal chemistry due to their potential biological activities, such as anticancer effects, as demonstrated by various synthesized derivatives exhibiting good anticancer activity against different cancer cell lines (Kumar et al., 2013).

Interaction with DNA and SAR Study

Research into the interaction of pyrazine moiety bearing derivatives, related to 1-(Pyridazin-4-yl)ethanamine hydrochloride, with DNA has revealed significant binding potential. These interactions are important for understanding the molecular mechanisms of potential therapeutic agents and guiding the structure-activity relationship (SAR) studies for drug design (Kitawat & Singh, 2014).

properties

IUPAC Name

1-pyridazin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLUCOGEBQKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-4-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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